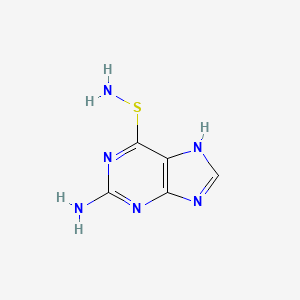

2-Amino-9H-purine-6-sulfenamide

Description

Properties

Molecular Formula |

C5H6N6S |

|---|---|

Molecular Weight |

182.21 g/mol |

IUPAC Name |

S-(2-amino-7H-purin-6-yl)thiohydroxylamine |

InChI |

InChI=1S/C5H6N6S/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H3,6,8,9,10,11) |

InChI Key |

DDYSALPDURKTBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)SN |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

The primary application of 2-amino-9H-purine-6-sulfenamide lies in its anticancer properties. Research has demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

- Breast Cancer : In vitro studies have shown that this compound induces apoptosis in human breast cancer cell lines, with significant reductions in cell viability observed at concentrations as low as 10 µM .

- Leukemia : The compound has demonstrated pro-apoptotic effects on HL-60 cells, an acute promyelocytic leukemia cell line, indicating its potential utility in treating hematological malignancies .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively studied. Various synthetic routes have been developed to enhance the yield and purity of the compound while exploring modifications that may improve its pharmacological properties.

Synthesis Overview

The compound can be synthesized through oxidation processes using reagents such as meta-Chloroperoxybenzoic acid (m-CPBA) to yield sulfenamide derivatives with varying biological activities .

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Oxidation with m-CPBA | 85–92.5 | Anticancer, Antimicrobial |

| S-amination with chloramine | Varies | Anticancer |

Broader Pharmacological Applications

Beyond its anticancer properties, this compound exhibits a range of biological activities that could be harnessed for therapeutic use:

Antimicrobial Activity

Research indicates that sulfenamide derivatives can exhibit antimicrobial effects against various pathogens. The ability to inhibit bacterial growth positions these compounds as potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary analogs of 2-Amino-9H-purine-6-sulfenamide are its oxidized derivatives:

- 6-Sulfinamide (e.g., sulfinosine): Features a sulfinyl (-SO-) group.

- 6-Sulfonamide : Contains a sulfonyl (-SO₂-) group.

Mechanistic Insights

The sulfur oxidation state influences:

- Electron Density : Sulfinamide’s sulfinyl group enhances electrophilicity, improving DNA/RNA interaction.

- Hydrogen Bonding : Sulfenamide and sulfinamide derivatives form N–H···O bonds with biological targets, as seen in crystal structures of related purines .

- Bioavailability: Sulfinamide derivatives like sulfinosine show optimal solubility and membrane permeability, critical for in vivo activity .

Comparison with Other Purine Derivatives

- Thiosubstituted Purines (e.g., 6-thioguanine) : Replace the sulfenamide group with a thiol (-SH). These compounds exhibit distinct mechanisms, such as incorporation into DNA, leading to cytotoxicity .

- Methylthio Purines (e.g., 6-(methylthio)purine) : The methylthio group (-SMe) alters metabolic stability but reduces antitumor specificity compared to sulfenamides .

- Halogenated Purines (e.g., 6-chloropurine) : Chlorine substitution enhances electrophilicity but may increase off-target effects .

Research Findings and Clinical Relevance

- Structural Studies: Hydrogen-bonding networks in sulfenamide analogs (e.g., 6-Amino-9H-purine derivatives) suggest robust interactions with biological macromolecules, supporting their use in drug design .

- Limitations : Sulfenamide’s lower in vivo stability compared to sulfinamide derivatives highlights the need for targeted delivery systems .

Preparation Methods

S-Amination of 6-Thiopurine Derivatives

The most widely documented method involves the S-amination of 6-mercaptopurine or 6-thioguanine derivatives using chloramine (NH₂Cl). This reaction replaces the thiol (-SH) group with a sulfenamide (-S-NH₂) group under mild conditions.

Reaction Mechanism and Conditions

-

Starting Material : 6-Thioguanine (compound 12 in) or 2-substituted 7-methylpurine-6-thiones.

-

Reagent : Chloramine solution (generated in situ from NaOCl and NH₄Cl).

-

Procedure :

-

Yield : 85–92.5% for 2-substituted 7-methylpurine-6-sulfenamides.

Key Optimization

Controlled Oxidation of Thiols

-

Procedure :

-

Role in Purification : MCPBA aids in resolving diastereomers via HPLC, crucial for stereochemical purity.

Alternative Methodologies

Solid-Phase Synthesis

A patent describes a solid-phase approach using Rink acid resin, though this method focuses on purine-2,6-diamines rather than sulfenamides. Adaptations for sulfenamide synthesis remain unexplored.

Trichlorocyanuric Acid (TCCA) Mediated Reactions

Though TCCA generates high-purity chlorine for sulfonamide synthesis, its application to sulfenamides is limited due to preferential sulfonyl chloride formation.

Mechanistic Insights and Stereochemical Control

Sulfenamide Formation Dynamics

The reaction of 6-thiopurines with chloramine proceeds via nucleophilic attack of the thiolate anion on electrophilic chlorine, followed by amine displacement (SN2 mechanism). Steric hindrance at the 6-position influences reaction rates, with 7-methylpurine derivatives showing higher yields due to reduced side reactions.

Diastereomer Resolution

-

HPLC Techniques : Racemic sulfenamides are resolved using chiral stationary phases, with (R)- and (S)-sulfenamides isolated in >98% enantiomeric excess.

-

X-Ray Crystallography : Used to confirm the absolute configuration of resolved diastereomers.

Challenges and Limitations

-

Over-Oxidation Risk : Excess chloramine or elevated temperatures lead to sulfinamide/sulfonamide byproducts.

-

Solvent Sensitivity : Polar solvents like water accelerate hydrolysis, necessitating ethanol or dichloromethane for optimal results.

-

Purification Complexity : Sulfenamides require low-temperature crystallization to prevent decomposition .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-9H-purine-6-sulfenamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or sulfurization of precursor purine derivatives. A validated protocol includes reacting 2-amino-6-chloropurine with thiolating agents (e.g., H2S or thioacetamide) under controlled pH and temperature. For example, Revankar et al. (1990) optimized yields (~77%) by refluxing intermediates in ethanol with stoichiometric acid catalysts . Reaction monitoring via TLC (n-hexane:ethyl acetate, 0.5:3.5) and recrystallization in methanol are critical for purity . Key parameters for optimization include solvent polarity, reaction time, and stoichiometric ratios of sulfur donors to precursors.

Advanced: How can structural elucidation of hydrogen-bonding networks in this compound derivatives inform their stability and reactivity?

Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for mapping hydrogen-bonding motifs, such as R2<sup>2</sup>(8) or R6<sup>6</sup>(20) graph sets, which stabilize molecular packing. For instance, Xiong et al. (2010) demonstrated that 9H-purine derivatives form perpendicular π-stacking with sulfonate anions, with dihedral angles >87° between purine and aromatic rings. These interactions influence solubility and reactivity . Complementary techniques like FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR can validate protonation states and tautomeric forms .

Basic: What analytical techniques are critical for assessing the purity and tautomeric states of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment. Tautomeric equilibria (e.g., thione ↔ thiol forms) require vibrational spectroscopy (FT-IR/Raman) and <sup>15</sup>N NMR to resolve N–H and S–H stretching modes. Quantum chemical calculations (DFT/B3LYP) can predict dominant tautomers, as shown for 2-amino-6-chloropurine derivatives . Mass spectrometry (ESI-TOF) confirms molecular ion peaks and detects sulfenamide degradation products .

Advanced: How should researchers reconcile discrepancies in reported biological activities of this compound across studies?

Answer:

Contradictions in biological data (e.g., anticancer vs. antiviral activity) often arise from assay-specific variables:

- Cell line variability : Test glioblastoma (U87) and melanoma (A375) models to compare tumor-specific responses .

- Metabolic stability : Evaluate half-life in liver microsomes to differentiate intrinsic activity from prodrug effects .

- Dose-response curves : Use Hill coefficients to assess cooperative binding, which may explain potency variations. Revankar et al. (1990) noted EC50 differences >10-fold between leukemia and solid tumor models . Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) is critical.

Advanced: What computational strategies can elucidate the mechanism of action of this compound in targeting nucleotide-binding proteins?

Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with ATP-binding pockets (e.g., kinases). Focus on:

- Binding free energy (ΔG) : MM-PBSA/GBSA calculations quantify affinity differences between sulfenamide and sulfonamide analogs .

- Residue-specific interactions : Identify conserved hydrogen bonds (e.g., N–H···O with Asp184 in EGFR) .

- Reactivity descriptors : Fukui indices (DFT) predict electrophilic attack sites, explaining thiol-mediated covalent binding observed in antiviral studies .

Basic: What in vitro models are appropriate for evaluating the anticancer potential of this compound derivatives?

Answer:

- Primary screens : Use NCI-60 cell panels for broad-spectrum activity profiling.

- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) clarify modes of action .

- 3D tumor spheroids : Mimic in vivo drug penetration challenges; Kowalska et al. (2015) reported IC50 shifts from 2D (5 μM) to 3D (20 μM) in breast cancer models .

Advanced: How can regioselective alkylation of this compound be achieved to isolate N9 vs. N7 isomers?

Answer:

Regioselectivity is controlled by:

- Protecting groups : Allyl or benzyl groups favor N9 alkylation (80% yield) via steric hindrance .

- Solid-phase scavengers : Alumina/H<sup>+</sup> pads selectively adsorb N7 isomers, leaving N9 products in solution .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for N9 attack, as demonstrated in benzyl bromide alkylations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.